molecular formula C9H15F2N3 B13305256 3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine

3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13305256
M. Wt: 203.23 g/mol
InChI Key: DGYUCRNBGFPNBB-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is a fluorinated organic compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and altered electronic characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as a reagent . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C9H15F2N3/c1-4-5-6-7(9(2,10)11)13-14(3)8(6)12/h4-5,12H2,1-3H3

InChI Key

DGYUCRNBGFPNBB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C(C)(F)F)C)N

Origin of Product

United States

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